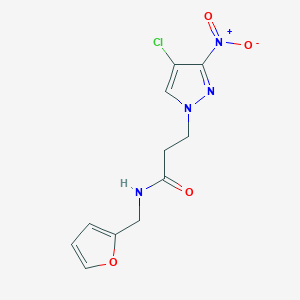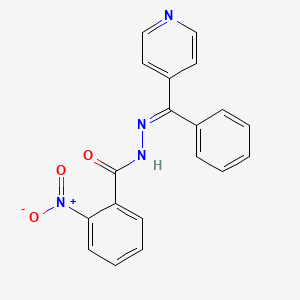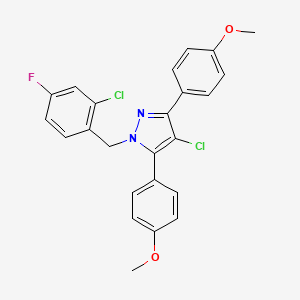
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide is a chemical compound with the molecular formula C11H11ClN4O4. It has an average mass of 298.682 Da and a monoisotopic mass of 298.046875 Da . This compound is characterized by the presence of a pyrazole ring substituted with a chloro and nitro group, and a propanamide moiety linked to a furylmethyl group.
Vorbereitungsmethoden
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide typically involves multi-step organic reactions. The synthetic route may include the nitration of a pyrazole derivative, followed by chlorination. The resulting intermediate is then coupled with a propanamide derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may focus on its potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro and furylmethyl groups may contribute to the compound’s binding affinity to its targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological effects.
Eigenschaften
Molekularformel |
C11H11ClN4O4 |
|---|---|
Molekulargewicht |
298.68 g/mol |
IUPAC-Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C11H11ClN4O4/c12-9-7-15(14-11(9)16(18)19)4-3-10(17)13-6-8-2-1-5-20-8/h1-2,5,7H,3-4,6H2,(H,13,17) |
InChI-Schlüssel |
GIWVZHURDBQDOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927525.png)
![methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10927531.png)
![4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927542.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10927543.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10927549.png)
![(2Z)-2-{[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10927553.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927576.png)
![4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10927577.png)
![Ethyl 7-(3-hydroxyphenyl)-2-isopropyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B10927582.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927585.png)


![6-(furan-2-yl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927602.png)
